2-Ethyl-2-(2-ethylphenyl)oxirane
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Overview
Description
2-Ethyl-2-(2-ethylphenyl)oxirane is an organic compound belonging to the class of oxiranes, also known as epoxides. These compounds are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. The presence of the strained ring makes oxiranes highly reactive and useful intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(2-ethylphenyl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-ethylstyrene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the oxirane ring .
Industrial Production Methods
Industrial production of oxiranes often employs similar epoxidation reactions but on a larger scale. The choice of oxidizing agent and reaction conditions may vary depending on the specific requirements of the process. Catalysts such as titanium silicalite-1 (TS-1) can be used to enhance the efficiency and selectivity of the epoxidation reaction .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-(2-ethylphenyl)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: The strained three-membered ring of oxiranes makes them susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: Oxiranes can be oxidized to form diols or reduced to form alcohols.
Substitution Reactions: Oxiranes can undergo substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form functionalized products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Osmium tetroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride
Major Products Formed
Diols: Formed via oxidation
Alcohols: Formed via reduction
Functionalized Products: Formed via substitution reactions
Scientific Research Applications
2-Ethyl-2-(2-ethylphenyl)oxirane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-2-(2-ethylphenyl)oxirane primarily involves its reactivity as an electrophile due to the strained three-membered ring. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-phenyl-oxirane: Similar structure but with a methyl group instead of an ethyl group.
2-Phenyl-2-methyloxirane: Another similar compound with a different substitution pattern.
Uniqueness
2-Ethyl-2-(2-ethylphenyl)oxirane is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. The presence of the ethyl groups can also affect the compound’s physical properties, such as boiling point and solubility .
Properties
IUPAC Name |
2-ethyl-2-(2-ethylphenyl)oxirane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-3-10-7-5-6-8-11(10)12(4-2)9-13-12/h5-8H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTLNSOGRPFXMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C2(CO2)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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